Moxidectin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action in Parasites

One crucial area of research focuses on understanding Moxidectin's mode of action on parasites. Moxidectin works by targeting glutamate-gated chloride channels in the parasite's nervous system. This disrupts nerve impulses, leading to paralysis and death of the parasite [1]. Research in this area helps scientists develop strategies to overcome potential parasite resistance to Moxidectin.

Development of New Antiparasitics

Moxidectin's success as an antiparasitic agent has spurred research into developing new drugs with similar or improved properties. Studying Moxidectin's structure and activity helps scientists design novel molecules that target the same pathways in parasites but may have better efficacy or broader spectrum activity [2].

- Source: Milbemycins: New Generation Macrocyclic Lactones as Antiparasitic Agents

Potential Use Against Other Pathogens

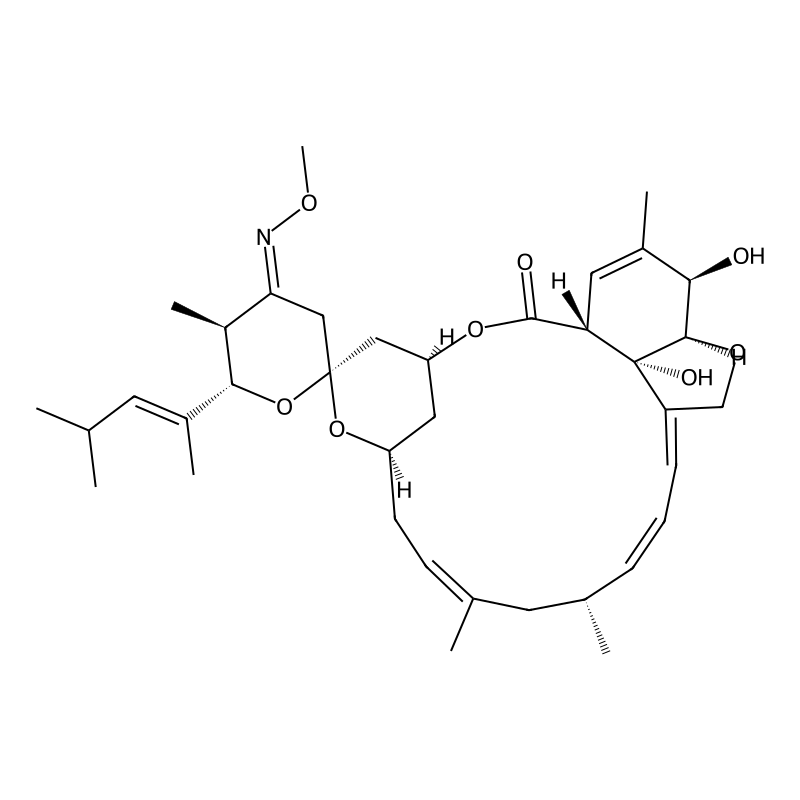

Moxidectin is a semi-synthetic derivative of milbemycin, specifically a methoxime derivative of LL F-2924α, which is produced by the fermentation of Streptomyces cyaneogriseus subsp. noncyanogenus. It is classified as a second-generation macrocyclic lactone and exhibits potent endectocide activity, making it effective against a range of parasitic infections in both animals and humans. The chemical structure of moxidectin is characterized by a 16-membered lactone ring with specific substitutions that enhance its pharmacological properties. Its empirical formula is with a molecular weight of approximately 639.82 Dalton .

- Moxidectin acts by selectively binding to glutamate-gated chloride channels in parasite nerve and muscle cells [].

- This disrupts neurotransmission, leading to paralysis and death of the parasites [].

- Its limited interaction with mammalian chloride channels due to a weak affinity makes it generally safe for mammals [].

- Moxidectin can be toxic in high doses or with improper use [].

- Safety precautions should be followed during handling in veterinary settings [].

- For humans, Moxidectin is generally well-tolerated at prescribed doses for river blindness treatment, but side effects like dizziness and skin reactions can occur [].

Note:

- Due to the focus on scientific research, specific data on flammability and reactivity is not readily available for Moxidectin.

Moxidectin functions primarily as an anthelmintic agent by selectively binding to gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels in parasites. This binding increases the permeability of the cell membrane to chloride ions, resulting in flaccid paralysis and eventual death of the parasite. Unlike other macrocyclic lactones such as ivermectin, moxidectin is a poor substrate for P-glycoproteins, which means it is less likely to be expelled from parasite cells, enhancing its efficacy against resistant strains .

The synthesis of moxidectin involves several chemical steps starting from the fermentation product LL F-2924α. The process typically includes:

- Chemical Modification: The introduction of a methoxime group at carbon-23 and other modifications at carbons 13 and 25.

- Purification: The crude product undergoes purification processes such as chromatography to isolate moxidectin from other fermentation by-products.

- Characterization: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Moxidectin is primarily used for:

- Veterinary Medicine: It is administered to dogs, cats, horses, and livestock for the treatment and prevention of various parasitic infections including heartworm and intestinal worms.

- Human Medicine: Recent studies are exploring its potential in treating scabies in humans, particularly in cases resistant to conventional therapies .

- Combination Therapies: Moxidectin is often combined with praziquantel to broaden its spectrum of activity against both nematodes and cestodes .

Research on moxidectin has highlighted its interactions with various biological systems:

- It binds selectively to GABA-A and glutamate-gated chloride channels in parasites, which are crucial for their neuromuscular function.

- Metabolic studies indicate that moxidectin can undergo enzymatic modifications in both humans and nematodes, primarily involving cytochrome P450 enzymes such as CYP3A and CYP2B .

- The drug's pharmacokinetics show that it has a long half-life (approximately 20.2 days), allowing for sustained antiparasitic activity after administration .

Moxidectin shares structural similarities with several other macrocyclic lactones but possesses unique characteristics that distinguish it from these compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Ivermectin | Contains a disaccharide moiety at carbon-13 | More susceptible to P-glycoprotein efflux |

| Doramectin | Similar lactone ring structure | Effective against a broad range of parasites |

| Abamectin | Lacks certain functional groups | Primarily used for agricultural applications |

| Milbemycin | Parent compound of moxidectin | Limited ectoparasitic activity compared to MOX |

Moxidectin's unique methoxime moiety at carbon-23 and its reduced interaction with P-glycoproteins contribute to its effectiveness against resistant parasitic strains .

Macrocyclic lactones (MLs) are a class of naturally occurring or semi-synthetic compounds characterized by a large lactone ring (12 or more atoms) fused with additional cyclic structures. These molecules exhibit broad-spectrum antiparasitic activity by targeting glutamate-gated chloride channels (GluCls) in nematodes and arthropods, leading to neuromuscular paralysis. The 16-membered lactone core distinguishes milbemycins (e.g., moxidectin) from 16-membered glycosylated avermectins (e.g., ivermectin).

Table 1: Classification of Macrocyclic Lactones by Ring Size and Biological Activity

| Ring Size | Class | Example Compounds | Key Structural Features |

|---|---|---|---|

| 16 | Milbemycins | Moxidectin, Nemadectin | Unglycosylated, C-23 methoxime group |

| 16 | Avermectins | Ivermectin, Doramectin | Bisoleandrosyl sugar at C-13 |

| 12+ | Macrolactones | Erythromycin | Glycosylated, antibacterial activity |

Moxidectin’s pentacyclic structure includes a spiroketal moiety and a methoxime group at C-23, enhancing its lipophilicity and pharmacokinetic persistence compared to other MLs.

Historical Development from Nemadectin to Semi-Synthetic Derivatives

Moxidectin originated from nemadectin (CL-287,088), a natural 16-membered ML produced by Streptomyces cyaneogriseus subsp. noncyanogenus. Chemical modification of nemadectin involved:

- Oximation at C-23: Addition of a methoxime group (-N-O-CH₃) to improve stability and antiparasitic efficacy.

- Side-chain optimization: Introduction of a substituted olefinic side chain at C-25 to enhance binding affinity to parasitic ion channels.

Structural Comparison of Nemadectin and Moxidectin

| Feature | Nemadectin | Moxidectin |

|---|---|---|

| C-23 Substituent | Hydroxyl group (-OH) | Methoxime group (-N-O-CH₃) |

| C-25 Side Chain | Methyl group | Ethylidene group |

| Molecular Formula | C₃₆H₅₂O₈ | C₃₇H₅₃NO₈ |

| Source | Streptomyces fermentation | Semi-synthetic derivative |

This structural refinement increased moxidectin’s potency against ML-resistant parasites, as demonstrated in Haemonchus contortus and Onchocerca volvulus.

Taxonomic Origins in Streptomyces spp. Fermentation

Moxidectin’s biosynthesis begins with nemadectin production through aerobic fermentation of Streptomyces cyaneogriseus, a soil-dwelling actinomycete. Key steps include:

- Gene cluster activation: The nem cluster (≈80 kb) encodes polyketide synthases (PKS), cytochrome P450 oxidases, and regulatory proteins (e.g., NemR).

- Post-PKS modifications: Hydroxylation, glycosylation, and cyclization reactions assemble the macrocyclic core.

Table 2: Key Genes in Nemadectin Biosynthesis

| Gene | Function | Impact on Yield |

|---|---|---|

| nemR | Positive regulatory protein | ↑ 73.5% when overexpressed |

| nemA1 | Polyketide synthase subunit | Core structure assembly |

| nemG | Cytochrome P450 oxidase | C-23 hydroxylation |

Strain optimization via CRISPR-mediated overexpression of nemR and the nem cluster increased nemadectin titers to 509 mg/L, facilitating large-scale moxidectin production.

Core Milbemycin Skeleton: Pentacyclic 16-Membered Lactone

Moxidectin belongs to the milbemycin class of macrocyclic lactones and is distinguished by its complex pentacyclic structure built around a characteristic 16-membered macrocyclic lactone ring [1] [2] [3]. The compound is a semi-synthetic methoxime derivative of nemadectin, which is produced through fermentation by Streptomyces cyanogriseus [1] [2]. The core structure features a 16-membered lactone ring fused to both benzofuran and spiroketal functions, which forms the pharmacophore common to all macrocyclic lactones [4] [3].

The milbemycin skeleton of moxidectin represents a structurally distinct class from the avermectins, sharing the same general macrocyclic framework but differing in key substitution patterns [1] [3]. This pentacyclic lactone structure comprises the fundamental architecture that confers the biological activity characteristic of this drug class [4]. The macrocyclic ring system incorporates multiple stereocenters, contributing to the compound's complex three-dimensional structure and its selective binding properties [1] [5].

Key Structural Modifications: C23 Methoxime and C25 Olefinic Side Chain

The distinctive structural features that differentiate moxidectin from other macrocyclic lactones are primarily located at the C23 and C25 positions [1] [2] [6] [7]. At the C23 position, moxidectin possesses a unique methoxime moiety that is not present in other commercial milbemycins or avermectins [6] [7]. This methoxime group represents a critical structural modification that contributes to the compound's distinct pharmacological profile and receptor binding characteristics [7].

The C25 position features a substituted olefinic side chain specifically characteristic of moxidectin [1] [2] [6] [7]. Unlike avermectins, which contain disaccharide moieties at the C13 position, milbemycins including moxidectin are non-glycosylated and are protonated at this position [1] [2] [6]. The absence of the disaccharide substituent at C13, combined with the specific methoxime at C23 and the olefinic side chain at C25, classifies moxidectin as a second-generation macrocyclic lactone [1] [2].

These structural modifications have significant implications for the compound's interaction with biological targets. Molecular modeling studies suggest that the methoxime on the spiroketal ring may prevent hydrogen bonding to receptor loops and may cause molecular displacement, while the absence of disaccharide substituents results in moxidectin lacking specific van der Waals binding sites compared to avermectins [7]. These differences contribute to moxidectin's distinct receptor binding profile and may explain its different efficacy and resistance patterns compared to avermectins [6] [7].

Lipophilicity and Solubility Profiles

Moxidectin exhibits pronounced lipophilic characteristics with a logarithmic partition coefficient (LogP) of 5.4, which is significantly higher than ivermectin's LogP of 4.3 [8]. This enhanced lipophilicity contributes to several important pharmacological properties including a larger volume of distribution, greater uptake in adipose tissue, and a longer elimination half-life compared to other macrocyclic lactones [8].

The solubility profile of moxidectin demonstrates a stark contrast between aqueous and organic systems. In pure water, moxidectin shows extremely limited solubility, with values ranging from 0.03 to 0.51 mg/L [9] [10]. The compound is neutral across the physiologic pH range and possesses limited aqueous solubility in the absence of micellar solubilization [9]. However, moxidectin demonstrates excellent solubility in organic solvents, being readily soluble in methylene chloride, diethyl ether, ethanol, acetonitrile, and ethyl acetate [9] [11].

Systematic solubility studies in aqueous cosolvent mixtures reveal significant enhancement in dissolution capability with organic cosolvents [12] [13]. The solubility order from highest to lowest in mole fraction scale at 323.15 K is: ethanol + water (0.2229) > methanol + water (0.1053) > isopropanol + water (4.552 × 10⁻²) > ethylene glycol + water (2.103 × 10⁻²) > pure water (2.491 × 10⁻⁵) [12] [13]. These findings demonstrate that ethanol-water systems provide the most effective solubilization environment for moxidectin formulations.

Stability Under Thermal and Photolytic Conditions

Moxidectin demonstrates good thermal stability under heat stress conditions, maintaining structural integrity at elevated temperatures [14] [15]. Forced degradation studies conducted under various stress conditions revealed that moxidectin exhibits robust thermal stability, with the melting point range for the powder form being 145°C to 154°C [11]. The compound shows resistance to thermal decomposition under normal storage and processing conditions [14].

In contrast to its thermal stability, moxidectin exhibits sensitivity to light exposure [16] [17]. The compound is classified as light-sensitive and requires storage in light-resistant containers to prevent photodegradation [16] [17] [18]. Photolytic degradation studies have identified various transformation products formed under UV light irradiation, with the main modification reactions including isomeric changes, dehydration/hydration reactions, and alterations at the methoxime moiety [19].

Under alkaline stress conditions, moxidectin undergoes characteristic degradation reactions affecting the oxahydrindene (hexahydrobenzofuran) portion of the macrocyclic lactone, producing 2-epi and Δ2,3 isomers [14] [15]. Acid hydrolysis conditions lead to the formation of specific degradation products, including 3,4-epoxy-moxidectin and 23-keto-nemadectin, which have been isolated and characterized using advanced analytical techniques [14] [15] [20].

The compound's stability profile demonstrates pH-independence for solubility since there are no functional groups on the molecule that are ionizable in the normal pH range of water [9]. This characteristic contributes to the compound's consistent behavior across different pH environments, although specific degradation pathways may be activated under extreme acidic or basic conditions [14] [20].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₇H₅₃NO₈ | [1] [21] [22] |

| Molecular Weight (g/mol) | 639.82 | [1] [21] [22] |

| CAS Number | 113507-06-5 | [1] [21] [22] |

| Melting Point (°C) | 132-154 | [16] [23] [11] |

| Boiling Point (°C) | 790.0 ± 70.0 | [16] [23] |

| Density (g/cm³) | 1.2 ± 0.1 | [16] [23] |

| LogP | 5.4 | [8] |

| Solubility in Water (mg/L) | 0.03-0.51 | [9] [10] |

| Solubility in Ethanol (mg/mL) | 100 | [10] |

| Optical Rotation [α]D | +104.1° | [5] |

| Chiral Centers | 10 | [5] |

| Thermal Stability | Good stability under heat | [14] |

| Light Stability | Light sensitive | [16] [17] |

| Structural Feature | Moxidectin Characteristic | Difference from Avermectins | Reference |

|---|---|---|---|

| Core Structure | 16-membered pentacyclic lactone | Milbemycin class vs Avermectin class | [1] [2] [3] |

| C-13 Position | Protonated (absence of disaccharide) | No sugar groups (vs disaccharide in avermectins) | [1] [2] [6] |

| C-23 Position | Unique methoxime moiety | Methoxime group (unique to moxidectin) | [1] [2] [6] [7] |

| C-25 Position | Substituted olefinic side chain | Specific olefinic substitution | [1] [2] [6] [7] |

| Solvent System | Solubility | Ranking | Reference |

|---|---|---|---|

| Water | 2.491 × 10⁻⁵ (mole fraction) | Lowest | [12] [13] |

| Ethanol + Water (323.15 K) | 0.2229 (mole fraction) | Highest | [12] [13] |

| Methanol + Water (323.15 K) | 0.1053 (mole fraction) | Second highest | [12] [13] |

| Isopropanol + Water (323.15 K) | 4.552 × 10⁻² (mole fraction) | Third highest | [12] [13] |

| Organic Solvents | Readily soluble | High | [9] [11] |

The fermentation-based production of nemadectin by Streptomyces cyanogriseus subspecies noncyanogenus represents the foundational biosynthetic pathway for moxidectin manufacturing [1] [2] [3]. This filamentous actinomycete, originally isolated from sand samples in Victoria, Australia, serves as the primary biological platform for generating the precursor compound that undergoes subsequent semi-synthetic modification to produce moxidectin [4] [5].

The fermentation process operates through complex biosynthetic machinery involving a specialized gene cluster responsible for nemadectin production. Research has demonstrated that the nemadectin biosynthetic gene cluster contains ten structural genes and one regulatory gene, organized into five cotranscriptional units: nemG, nemF, nemA1-1-C, nemA3-D, and nemA4 [3] [6]. The regulatory gene nemR, encoding a LAL family regulator protein, plays a crucial positive role in nemadectin biosynthesis by enhancing the expression of structural genes within the cluster [3] [6].

Optimization studies have established optimal fermentation parameters for maximizing nemadectin production. The production medium typically consists of glucose or lactose as carbon sources (16.0-20.0%), supplemented with cornstarch (2.0-4.0%), soybean flour (2.0-2.6%), and yeast extract (0.5-2.6%) [1] [7] [8]. Critical process parameters include maintaining temperature at 28-30°C, pH at 7.0-7.2, and fermentation duration of 240-336 hours [1] [9] [7]. Under optimized conditions, fermentation yields can reach 1.6-2.9 g/L of nemadectin [1] [7].

Recent advances in strain engineering have significantly enhanced production capabilities. Overexpression of the nemR regulatory gene under native promoter control increases nemadectin production by 56.5%, while expression under strong constitutive promoters achieves 73.5% improvement compared to wild-type strains [3] [6]. More dramatically, overexpression of the complete nemadectin biosynthetic gene cluster using CRISPR methodology has achieved 108.6% yield increases, reaching production levels of 509 mg/L [3] [6].

The fermentation process exhibits biphasic characteristics, with initial mycelium growth occurring during the first four days, followed by sustained nemadectin accumulation during the stationary phase [8]. This pattern reflects the typical secondary metabolite production profile observed in Streptomyces species, where antibiotic synthesis occurs during nutrient limitation conditions [8] [10].

Environmental factors significantly influence production efficiency. Oxygen supply and shear stress parameters critically affect nemadectin biosynthesis, with optimal aeration rates of 0.5-1.0 vvm and agitation speeds of 200-250 rpm [11]. The morphological characteristics of the producing organism also impact yield, with fragmented mycelial growth patterns generally favoring higher production rates compared to pellet formation [12].

Semi-Synthetic Derivatization Techniques

The conversion of fermentation-derived nemadectin to moxidectin involves a sophisticated multi-step semi-synthetic process that introduces a methoxime functionality at the C-23 position [13] [14] [15]. This chemical derivatization enhances the antiparasitic activity and pharmacokinetic properties of the parent compound, making moxidectin a more effective therapeutic agent than the natural precursor [16] [15].

The semi-synthetic pathway begins with protection of the 5-hydroxy group of nemadectin using p-nitrobenzoyl chloride, yielding 5-O-(p-nitrobenzoyl)-nemadectin [14]. This protection step prevents unwanted side reactions during subsequent oxidation and maintains the structural integrity of the molecule during chemical manipulation [14] [17]. The protection reaction typically proceeds at room temperature over 2-4 hours with yields of 85-95% [17].

The protected intermediate undergoes selective oxidation at the C-23 position to generate the corresponding ketone derivative, 5-O-(p-nitrobenzoyl)-23-oxo-nemadectin [13] [14]. This oxidation step employs various oxidizing agents and proceeds under controlled temperature conditions of 20-40°C over 4-8 hours, achieving yields of 80-90% [18] [17]. The crystalline nature of this intermediate facilitates purification and subsequent processing [14].

The critical oximation reaction involves treatment of the 23-keto intermediate with methoxyamine hydrochloride in the presence of sodium acetate as a base [13] [14]. This reaction is conducted under strictly controlled conditions at -10 to 0°C for approximately 8 hours to ensure selective formation of the desired (E)-methoxime isomer [13]. The oximation step achieves remarkable yields of 88.6% and represents the key transformation that imparts the characteristic biological activity of moxidectin [13].

Following oximation, the protecting group is removed through base-catalyzed hydrolysis to yield 23-(methyloxime)-nemadectin, which is the chemical entity known as moxidectin [14]. The deprotection reaction proceeds under mild basic conditions at 20-30°C over 2-6 hours with yields of 85-92% [17]. This step requires careful control of reaction conditions to prevent degradation of the sensitive methoxime functionality [14].

Alternative synthetic approaches have been developed to improve efficiency and reduce environmental impact. Microbiologically mediated oxidation using specific enzyme systems can replace chemical oxidation steps, potentially offering more selective and environmentally friendly transformation conditions [19]. Biotransformation studies have identified several microorganisms capable of selective modification of nemadectin derivatives, including Streptomyces griseus and other actinomycetes [20].

The semi-synthetic process generates several related compounds and impurities that must be controlled during manufacturing. Key impurities include unreacted nemadectin (typically limited to 4%), various hydroxylated derivatives, and geometric isomers of the methoxime group [21] [22]. Process development focuses on minimizing formation of these impurities while maximizing conversion efficiency [17].

Recent innovations in semi-synthetic methodology include development of continuous flow processes that offer better temperature control and reduced reaction times [23]. Microfluidic approaches enable precise control of reaction conditions and facilitate scale-up while maintaining product quality [23]. These advanced techniques address some of the traditional challenges associated with batch processing of temperature-sensitive intermediates [23].

Industrial-Scale Purification Challenges

The industrial-scale purification of moxidectin presents several significant technical challenges that impact both product quality and manufacturing economics [24] [25] [26]. These challenges arise from the complex molecular structure of moxidectin, its limited solubility in common solvents, and the formation of closely related impurities during both fermentation and semi-synthetic processing [27] [28].

Crystallization represents the primary purification methodology for achieving pharmaceutical-grade moxidectin with purity levels exceeding 94% [24] [27] [26]. The crystallization process typically employs methylcyclohexane as the primary solvent, followed by controlled addition of n-heptane as an antisolvent in a 4:1 ratio [24] [26]. The process requires precise temperature control, beginning at 45-50°C during dissolution and concentration phases, followed by controlled cooling to 30-35°C for antisolvent addition, and final crystallization at approximately 10°C [24] [26].

The crystallization protocol involves multiple critical steps that must be carefully controlled to achieve optimal results. Initial dissolution of crude moxidectin in methylcyclohexane is followed by concentration under vacuum at pot temperatures of 45-50°C [26]. The concentrated solution is then aged at 30°C for 4-5 hours before final cooling to 10°C for 2-3 hours to complete crystal formation [26]. This controlled crystallization process can improve purity from initial levels of 90-92% to final pharmaceutical-grade levels of 94-96% [26].

Impurity separation represents a major challenge due to the structural similarity between moxidectin and its related compounds [25] [22]. Critical impurities include (23Z)-moxidectin, which is the geometric isomer of the desired (23E)-form, and 3,4-epoxy-moxidectin formed through oxidative degradation pathways [25] [22]. These impurities exhibit nearly identical chromatographic and solubility properties to the target compound, necessitating highly optimized separation conditions [25].

Advanced analytical methods have been developed to address impurity detection and quantification challenges. High-performance liquid chromatography methods with enhanced resolution capabilities can effectively separate (23Z)-moxidectin and 3,4-epoxy-moxidectin from the main product [25]. These methods utilize specialized column chemistries and gradient elution conditions to achieve baseline separation of critical impurity pairs [25].

Degradation pathway control represents another significant purification challenge [22] [28]. Moxidectin undergoes various degradation reactions under stress conditions, including acid hydrolysis, alkaline treatment, oxidation, and thermal exposure [22] [28]. Acid conditions promote formation of 3,4-epoxy-moxidectin and 23-keto-nemadectin, while alkaline conditions generate 2-epi and Δ2,3 isomers through reactions at the oxahydrindene portion of the molecule [22] [28].

Scale-up consistency poses substantial challenges when transitioning from laboratory-scale to industrial-scale purification processes [29] [30]. Factors such as heat transfer limitations, mixing efficiency variations, and equipment-specific dead volumes can significantly impact crystallization kinetics and final product quality [29]. Process design space characterization becomes essential to ensure robust performance across different scales [29] [30].

Solvent recovery and environmental considerations add complexity to industrial purification operations [31]. The use of methylcyclohexane and n-heptane necessitates efficient solvent recovery systems to minimize waste and reduce manufacturing costs [27]. Environmental regulations require careful management of organic solvent emissions and waste streams [32].

Temperature-sensitive degradation pathways require sophisticated monitoring and control systems during large-scale operations [25] [28]. Precise temperature monitoring at multiple points throughout the crystallization vessel becomes essential to prevent formation of degradation products that compromise final purity [25]. Advanced process control systems incorporating real-time monitoring and feedback mechanisms help maintain optimal conditions [25].

Recovery efficiency optimization balances the competing demands of maximizing product recovery while maintaining pharmaceutical-grade purity [31]. Multiple crystallization cycles may be necessary to achieve target purity levels, but each additional cycle reduces overall yield [26]. Process development focuses on identifying optimal conditions that minimize the number of purification cycles while achieving specification compliance [31].

Filtration and drying operations present additional challenges due to moxidectin's tendency to form fine crystals that can be difficult to separate from mother liquor [33]. Specialized filtration equipment and drying protocols under controlled atmosphere conditions help maintain product quality during final processing steps [33]. Vacuum drying at controlled temperatures ensures removal of residual solvents while preventing thermal degradation [33].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (36.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (59.41%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (34.65%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (34.65%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (60.4%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Moxidectin is a macrocyclic lactone derived from Streptomyces cyanogriseus with antiparasitic activity. Upon administration, moxidectin may bind to glutamate-gated chloride channels (GluCl), gamma-aminobutyric acid (GABA) receptors and/or ATP-binding cassette (ABC) transporters expressed on nematode neurons and pharyngeal muscle cells. As a result, neurons or muscle cells remain at either hyperpolarization or depolarization state, thereby resulting in muscle paralysis. Moxidectin reduces the motility and fertility of the parasite and its excretion of immunomodulatory proteins, and inhibits the release of microfilariae.

MeSH Pharmacological Classification

ATC Code

P - Antiparasitic products, insecticides and repellents

P02 - Anthelmintics

P02C - Antinematodal agents

P02CX - Other antinematodals

P02CX03 - Moxidectin

Mechanism of Action

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

When moxidectin is orally administered, 2% of the dose is eliminated unchanged in the feces within 72 hours. Renal elimination is negligible.

Moxidectin presents a larger volume of distribution and mean residence time when compared to ivermectin. The reported volume of distribution is of 1.2 l/kg.

The apparent clearance of moxidectin is 3.5 L/hour.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Dates

2: Hussar DA, Chahine EB. Omadacycline tosylate, Sarecycline hydrochloride, Rifamycin sodium, and Moxidectin. J Am Pharm Assoc (2003). 2019 Sep - Oct;59(5):756-760. doi: 10.1016/j.japh.2019.07.016. PubMed PMID: 31522740.

3: Getachew B, Tizabi Y. Antidepressant effects of moxidectin, an antiparasitic drug, in a rat model of depression. Behav Brain Res. 2019 Dec 30;376:112220. doi: 10.1016/j.bbr.2019.112220. Epub 2019 Sep 9. PubMed PMID: 31513828; PubMed Central PMCID: PMC6783392.

4: Kryda K, Six RH, Walsh KF, Holzmer SJ, Chapin S, Mahabir SP, Myers M, Inskeep T, Rugg J, Cundiff B, Pullins A, Ulrich M, McCall JW, McTier TL, Maeder SJ. Laboratory and field studies to investigate the efficacy of a novel, orally administered combination product containing moxidectin, sarolaner and pyrantel for the prevention of heartworm disease (Dirofilaria immitis) in dogs. Parasit Vectors. 2019 Sep 11;12(1):445. doi: 10.1186/s13071-019-3702-6. PubMed PMID: 31506094; PubMed Central PMCID: PMC6737634.

5: McTier TL, Six RH, Pullins A, Chapin S, Kryda K, Mahabir SP, Woods DJ, Maeder SJ. Preventive efficacy of oral moxidectin at various doses and dosage regimens against macrocyclic lactone-resistant heartworm (Dirofilaria immitis) strains in dogs. Parasit Vectors. 2019 Sep 11;12(1):444. doi: 10.1186/s13071-019-3685-3. PubMed PMID: 31506088; PubMed Central PMCID: PMC6737633.

6: Krautmann MJ, Mahabir S, Fielder A, Collard W, Wolthuis TL, Esch K, Morton T, Alleman K, Luo L, McCandless E, Nederveld S, Kryda K, Carroll R, Boucher JF. Safety of an extended-release injectable moxidectin suspension formulation (ProHeart(®) 12) in dogs. Parasit Vectors. 2019 Sep 6;12(1):433. doi: 10.1186/s13071-019-3690-6. PubMed PMID: 31492168; PubMed Central PMCID: PMC6728954.

7: Genchi M, Vismarra A, Lucchetti C, Viglietti A, Crosara S, Gnudi G, Quintavalla C, Schaper R, Kramer L. Efficacy of imidacloprid 10%/moxidectin 2.5% spot on (Advocate®, Advantage Multi®) and doxycycline for the treatment of natural Dirofilaria immitis infections in dogs. Vet Parasitol. 2019 Sep;273:11-16. doi: 10.1016/j.vetpar.2019.07.011. Epub 2019 Jul 27. PubMed PMID: 31442887.

8: de Oliveira Ferreira F, Porto RS, Rath S. Aerobic dissipation of avermectins and moxidectin in subtropical soils and dissipation of abamectin in a field study. Ecotoxicol Environ Saf. 2019 Nov 15;183:109489. doi: 10.1016/j.ecoenv.2019.109489. Epub 2019 Aug 5. PubMed PMID: 31394379.

9: McTier TL, Kryda K, Wachowski M, Mahabir S, Ramsey D, Rugg D, Mazaleski M, Therrien C, Adams E, Wolff T, Bowman DD. ProHeart® 12, a moxidectin extended-release injectable formulation for prevention of heartworm (Dirofilaria immitis) disease in dogs in the USA for 12 months. Parasit Vectors. 2019 Jul 26;12(1):369. doi: 10.1186/s13071-019-3632-3. PubMed PMID: 31349867; PubMed Central PMCID: PMC6660952.

10: Getachew B, Reyes RE, Davies DL, Tizabi Y. Moxidectin Effects on Gut Microbiota of Wistar-Kyoto Rats: Relevance to Depressive-Like Behavior. Clin Pharmacol Transl Med. 2019;3(1):134-142. Epub 2019 May 5. PubMed PMID: 31321385; PubMed Central PMCID: PMC6639013.

11: Prichard RK, Geary TG. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance. Int J Parasitol Drugs Drug Resist. 2019 Aug;10:69-83. doi: 10.1016/j.ijpddr.2019.06.002. Epub 2019 Jun 15. Review. PubMed PMID: 31229910; PubMed Central PMCID: PMC6593148.

12: Fisara P, Guerino F, Sun F. Efficacy of a spot-on combination of fluralaner plus moxidectin (Bravecto(®) Plus) in cats following repeated experimental challenge with a field isolate of Ctenocephalides felis. Parasit Vectors. 2019 May 23;12(1):259. doi: 10.1186/s13071-019-3512-x. PubMed PMID: 31122282; PubMed Central PMCID: PMC6533700.

13: Verdú JR, Cortez V, Martinez-Pinna J, Ortiz AJ, Lumaret JP, Lobo JM, Sánchez-Piñero F, Numa C. Author Correction: First assessment of the comparative toxicity of ivermectin and moxidectin in adult dung beetles: Sub-lethal symptoms and pre-lethal consequences. Sci Rep. 2019 May 21;9(1):7845. doi: 10.1038/s41598-019-43806-2. PubMed PMID: 31110196; PubMed Central PMCID: PMC6527691.

14: Keller L, Palmeirim MS, Ame SM, Ali SM, Puchkov M, Huwyler J, Hattendorf J, Keiser J. Efficacy and safety of ascending dosages of moxidectin and moxidectin-albendazole against Trichuristrichiura in adolescents: a randomized controlled trial. Clin Infect Dis. 2019 May 2. pii: ciz326. doi: 10.1093/cid/ciz326. [Epub ahead of print] PubMed PMID: 31044235.

15: Fazzio L, Moreno L, Galvan W, Canton C, Alvarez L, Streitenberger N, Sánchez R, Lanusse C, Sanabria R. Pharmacokinetic profile and anthelmintic efficacy of moxidectin administered by different doses and routes to feedlot calves. Vet Parasitol. 2019 Feb;266:73-79. doi: 10.1016/j.vetpar.2018.12.016. Epub 2019 Jan 11. PubMed PMID: 30736951.

16: Fourie JJ, Meyer L, Thomas E. Efficacy of topically administered fluralaner or imidacloprid/moxidectin on dogs with generalised demodicosis. Parasit Vectors. 2019 Jan 25;12(1):59. doi: 10.1186/s13071-018-3230-9. PubMed PMID: 30683143; PubMed Central PMCID: PMC6346496.

17: Otranto D, Solari Basano F, Pombi M, Capelli G, Nazzari R, Falsone L, Petry G, Pollmeier MG, Lia RP. Effectiveness of the spot-on combination of moxidectin and imidacloprid (Advocate®) in the treatment of ocular thelaziosis by Thelazia callipaeda in naturally infected cats. Parasit Vectors. 2019 Jan 11;12(1):25. doi: 10.1186/s13071-018-3262-1. PubMed PMID: 30635002; PubMed Central PMCID: PMC6329153.

18: Rohdich N, Zschiesche E, Wolf O, Loehlein W, Pobel T, Gil MJ, Roepke RKA. Field effectiveness and safety of fluralaner plus moxidectin (Bravecto® Plus) against ticks and fleas: a European randomized, blinded, multicenter field study in naturally-infested client-owned cats. Parasit Vectors. 2018 Nov 19;11(1):598. doi: 10.1186/s13071-018-3175-z. PubMed PMID: 30454052; PubMed Central PMCID: PMC6240940.

19: Walther FM, Fisara P, Roepke RKA. Safety of topical administration of fluralaner plus moxidectin concurrently with praziquantel in cats. Parasit Vectors. 2018 Nov 19;11(1):597. doi: 10.1186/s13071-018-3170-4. PubMed PMID: 30454033; PubMed Central PMCID: PMC6240955.

20: Rohdich N, Zschiesche E, Wolf O, Loehlein W, Kirkova Z, Iliev P, Rapti D, Postoli R, Capári B, Farkas R, Roepke RKA. A randomized, blinded, controlled, multi-centered field study assessing the treatment of gastrointestinal nematode infections in cats with fluralaner plus moxidectin spot-on solution (Bravecto® Plus). Parasit Vectors. 2018 Nov 19;11(1):589. doi: 10.1186/s13071-018-3169-x. PubMed PMID: 30449275; PubMed Central PMCID: PMC6240952.